

# Application Notes and Protocols: Formulation of Antigens with MF59 Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

MF59 is a potent, oil-in-water emulsion adjuvant licensed for use in human vaccines, most notably seasonal and pandemic influenza vaccines.[1][2] It is composed of squalene oil (4.3% v/v), stabilized by the non-ionic surfactants Tween 80 (0.5% v/v) and Span 85 (0.5% v/v) in a citrate buffer.[1][3] A key aspect of MF59's application in vaccine development is that it is formulated with the antigen as a stable emulsion, rather than being chemically conjugated to it. The mechanism of action of MF59 does not rely on a direct covalent linkage to the antigen. Instead, it creates a localized, immunocompetent environment at the injection site that enhances the immune response.[4][5]

This document provides detailed application notes on the mechanism of MF59 and protocols for the formulation of protein antigens with MF59-like adjuvants for research and preclinical development.

### Mechanism of Action of MF59

The adjuvant effect of MF59 is a multi-step process that enhances both humoral and cellular immunity:

• Creation of an Immunocompetent Environment: Upon injection, the MF59 emulsion induces a transient and localized inflammatory response. This is characterized by the release of



chemokines (such as CCL2, CCL4, CXCL8) and cytokines from local cells.[6][7]

- Recruitment of Immune Cells: The chemokine gradient attracts a rapid influx of innate immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), to the injection site.[7][8]
- Enhanced Antigen Uptake and Transport: These recruited antigen-presenting cells (APCs) efficiently take up the co-administered antigen. MF59 has been shown to increase the number of antigen-loaded leukocytes that migrate to the draining lymph nodes.[2][4]
- Activation and Differentiation of APCs: MF59 promotes the differentiation of monocytes into monocyte-derived dendritic cells (Mo-DCs) within the draining lymph nodes. These Mo-DCs are highly effective at presenting the antigen to T cells.[1][9]
- Enhanced Adaptive Immune Response: The enhanced antigen presentation leads to a more robust activation and expansion of antigen-specific CD4+ T cells.[10] This, in turn, provides help to B cells, leading to increased antibody production, including broader cross-reactive antibody responses, and the generation of long-lived plasma cells and memory B cells.[1][2]

# **Signaling Pathways**

The signaling pathways initiated by MF59 are complex and not fully elucidated. However, it is known to involve the adaptor protein MyD88, although it does not directly activate Toll-like receptors (TLRs).[11] The release of endogenous danger signals, such as ATP, from muscle cells upon injection of MF59 is also a crucial event.[12]



Click to download full resolution via product page



MF59 Mechanism of Action

# **Quantitative Data on Immunogenicity**

The use of MF59 as an adjuvant significantly enhances the immunogenicity of co-administered antigens compared to non-adjuvanted vaccines and has shown advantages over other adjuvants like alum in certain contexts.



| Vaccine<br>Antigen                   | Population              | Adjuvant<br>Compariso<br>n                    | Key<br>Immunogen<br>icity<br>Endpoint | Fold<br>Increase<br>with MF59                                           | Reference |
|--------------------------------------|-------------------------|-----------------------------------------------|---------------------------------------|-------------------------------------------------------------------------|-----------|
| Seasonal<br>Influenza<br>(A/H1N1)    | Adults 50-64<br>years   | MF59 vs.<br>Non-<br>adjuvanted                | Geometric<br>Mean Titer<br>(GMT)      | Superiority criteria met                                                | [13]      |
| Seasonal<br>Influenza<br>(A/H3N2)    | Adults 50-64<br>years   | MF59 vs.<br>Non-<br>adjuvanted                | Geometric<br>Mean Titer<br>(GMT)      | Superiority criteria met                                                | [13]      |
| Seasonal<br>Influenza<br>(A/H1N1)    | Non-elderly<br>adults   | MF59 vs.<br>Non-<br>adjuvanted                | Seroconversi<br>on Rate               | 8.8%<br>absolute<br>increase                                            | [14]      |
| Seasonal<br>Influenza<br>(A/H3N2)    | Non-elderly<br>adults   | MF59 vs.<br>Non-<br>adjuvanted                | Seroconversi<br>on Rate               | 13.1%<br>absolute<br>increase                                           | [14]      |
| Seasonal<br>Influenza (B<br>strains) | Non-elderly<br>adults   | MF59 vs.<br>Non-<br>adjuvanted                | Seroconversi<br>on Rate               | 11.7%<br>absolute<br>increase                                           | [14]      |
| Pandemic<br>Influenza<br>(A/H1N1)    | Children 6-35<br>months | MF59 vs.<br>Non-<br>adjuvanted                | Seroprotectio<br>n Rate               | Met criteria<br>after 1 dose<br>(vs. not met<br>for non-<br>adjuvanted) | [15]      |
| Subunit<br>Influenza<br>Vaccine      | Mice                    | MF59 vs.<br>Vaccine<br>alone                  | Antibody<br>Titers                    | Equivalent<br>titers with 50-<br>to 200-fold<br>less antigen            | [7]       |
| HIV-1 gp140                          | Rabbits                 | MF59 +<br>Carbopol-<br>971P vs.<br>MF59 alone | Neutralizing<br>Antibody Titer        | >5-fold<br>increase                                                     | [3]       |



SARS-CoV-2 Mice Non- Antibody Titer higher [16]

MF59-like vs. Neutralizing Significantly Antibody Titer higher

# Experimental Protocols Protocol 1: Preparation of a Research-Scale MF59-like Emulsion

This protocol describes the preparation of a squalene-based oil-in-water emulsion similar to MF59 for research purposes using microfluidization.[8][17]

#### Materials:

- Squalene (pharmaceutical grade)
- Span® 85 (Sorbitan trioleate)
- Tween® 80 (Polysorbate 80)
- Citrate buffer (10 mM, pH 6.5)
- Microfluidizer
- Sterile filters (0.22 μm)

#### Procedure:

- Prepare the oil phase: In a sterile container, mix Span® 85 and squalene.
- Prepare the aqueous phase: In a separate sterile container, dissolve Tween® 80 in the citrate buffer.
- Create a coarse emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.
- Microfluidization: Pass the coarse emulsion through a microfluidizer at high pressure (e.g., 28,000 psi) for a sufficient number of passes (e.g., 10 passes) to achieve a translucent



nanoemulsion with a mean droplet size of approximately 160 nm.[17]

- Sterile filtration: Filter the final emulsion through a 0.22 μm sterile filter.
- Quality control: Characterize the emulsion for particle size distribution (e.g., using dynamic light scattering), zeta potential, and sterility.



Click to download full resolution via product page

MF59-like Emulsion Preparation



# Protocol 2: Formulation of a Protein Antigen with an MF59-like Emulsion

This protocol outlines the simple mixing procedure for formulating a protein antigen with a premade MF59-like emulsion.

#### Materials:

- Purified protein antigen in a suitable buffer (e.g., PBS)
- Pre-made MF59-like emulsion (from Protocol 1)
- Sterile, low-protein-binding tubes and pipette tips

#### Procedure:

- Determine final concentrations: Decide on the final concentrations of the antigen and adjuvant in the vaccine formulation. A common ratio is 1:1 (v/v) of antigen solution to adjuvant emulsion.[8]
- Aseptic mixing: In a sterile tube, aseptically combine the required volume of the antigen solution with the corresponding volume of the MF59-like emulsion.
- Gentle mixing: Gently mix the components by inverting the tube several times or by gentle vortexing. Avoid vigorous shaking that could denature the protein or disrupt the emulsion.
- Incubation (optional): The formulation can be used immediately or after a short incubation at room temperature or 4°C, depending on the stability of the antigen.
- Visual inspection: Before use, visually inspect the formulation for any signs of instability, such as phase separation or precipitation.

# **Protocol 3: Assessment of Formulation Stability**

This protocol provides methods to assess the physical stability of the antigen-adjuvant formulation.

#### Methods:



- Visual Inspection: Regularly observe the formulation for any changes in appearance, such as creaming, sedimentation, or phase separation, over a defined period at different storage temperatures (e.g., 4°C, 25°C, 40°C).[17]
- Particle Size Analysis: Use dynamic light scattering to monitor changes in the mean particle size and polydispersity index of the emulsion droplets over time. A significant increase in particle size may indicate emulsion instability.[17]
- Antigen Integrity: To assess the stability of the protein antigen within the formulation, techniques that can be used on turbid samples, such as Fourier-transform infrared (FTIR) spectroscopy or differential scanning calorimetry (DSC), can be employed to monitor changes in the protein's secondary and tertiary structure.[14]
- Antigen Adsorption (Optional): While not the primary mechanism, some non-specific
  adsorption of the antigen to the oil droplets may occur. To quantify this, the formulation can
  be centrifuged at high speed to separate the oil and aqueous phases. The amount of
  unbound protein remaining in the aqueous phase can then be measured using a suitable
  protein quantification assay (e.g., BCA or ELISA).[18]

# **Protocol 4: In Vivo Immunogenicity Study in Mice**

This protocol describes a general procedure for evaluating the immunogenicity of an MF59-formulated antigen in a murine model.

#### Materials:

- Antigen-adjuvant formulation
- Control formulations (e.g., antigen alone, adjuvant alone)
- Laboratory mice (e.g., BALB/c or C57BL/6)
- Syringes and needles for injection
- Equipment for blood collection and serum separation
- ELISA plates and reagents for antibody titration



#### Procedure:

- Animal Immunization:
  - Divide mice into experimental groups (e.g., n=5-10 per group).
  - Immunize mice via the desired route (e.g., intramuscularly or subcutaneously) with the antigen-adjuvant formulation or control formulations. A typical immunization volume is 50-100 μL.
  - A prime-boost regimen is often used, with a primary immunization on day 0 and a booster immunization on day 14 or 21.[16]
- Sample Collection:
  - Collect blood samples at various time points (e.g., pre-immunization, and 1-2 weeks after the final immunization).
  - Process blood to obtain serum and store at -20°C or -80°C.
- Antibody Titer Determination by ELISA:
  - Coat ELISA plates with the target antigen.
  - Block the plates to prevent non-specific binding.
  - Add serial dilutions of the collected sera and incubate.
  - Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., HRPconjugated anti-mouse IgG).
  - Add a substrate and measure the resulting colorimetric reaction.
  - Determine the antibody endpoint titer for each mouse.[1]
- Cellular Immune Response (Optional):
  - At the end of the study, spleens can be harvested to isolate splenocytes.

# Methodological & Application





 Antigen-specific T cell responses can be assessed by in vitro re-stimulation of splenocytes with the antigen, followed by measurement of cytokine production (e.g., IFN-γ, IL-4) by ELISA or intracellular cytokine staining and flow cytometry.[1]





Click to download full resolution via product page

In Vivo Immunogenicity Study



# Conclusion

MF59 is a highly effective oil-in-water emulsion adjuvant that enhances the immune response to co-administered antigens through the creation of a localized immunocompetent environment. The application of MF59 in vaccine development involves the formulation of a stable emulsion with the target antigen, rather than chemical conjugation. The protocols and data presented provide a framework for researchers to formulate and evaluate MF59-adjuvanted vaccine candidates in a preclinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. MF59 formulated with CpG ODN as a potent adjuvant of recombinant HSP65-MUC1 for inducing anti-MUC1+ tumor immunity in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. CN103223164A Water-in-oil-in-water adjuvant vaccine and preparation method thereof -Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel oil-in-water emulsion and evaluation of its potential adjuvant function in a swine influenza vaccine in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 10. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age PubMed [pubmed.ncbi.nlm.nih.gov]







- 11. mdpi.com [mdpi.com]
- 12. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Two Emulsion-Based Adjuvants on the Structure and Thermal Stability of S. aureus Alpha-toxin PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunogenicity and tolerability of an MF59-adjuvanted, egg-derived, A/H1N1 pandemic influenza vaccine in children 6-35 months of age PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulation of Antigens with MF59 Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581924#adjuvant-antigen-conjugation-techniques-with-mf59]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com